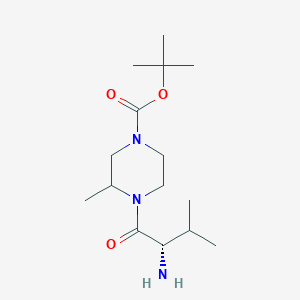

4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC16543851

Molecular Formula: C15H29N3O3

Molecular Weight: 299.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H29N3O3 |

|---|---|

| Molecular Weight | 299.41 g/mol |

| IUPAC Name | tert-butyl 4-[(2S)-2-amino-3-methylbutanoyl]-3-methylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-7-17(9-11(18)3)14(20)21-15(4,5)6/h10-12H,7-9,16H2,1-6H3/t11?,12-/m0/s1 |

| Standard InChI Key | DZPRERKOHPPYQH-KIYNQFGBSA-N |

| Isomeric SMILES | CC1CN(CCN1C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1CN(CCN1C(=O)C(C(C)C)N)C(=O)OC(C)(C)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl 4-[(2S)-2-amino-3-methylbutanoyl]-3-methylpiperazine-1-carboxylate, reflects its intricate structure. The piperazine ring is substituted at the 3-position with a methyl group and at the 4-position with an (S)-2-amino-3-methylbutanoyl side chain. The tert-butyl carbamate group at the 1-position enhances steric protection during synthetic reactions.

Key structural features include:

-

Stereochemistry: The (S)-configuration at the α-carbon of the 2-amino-3-methylbutanoyl group ensures enantioselective interactions in biological systems.

-

Functional Groups: The tert-butyl ester (Boc group) offers stability under basic conditions, while the secondary amine on the piperazine enables further derivatization.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₉N₃O₃ |

| Molecular Weight | 299.41 g/mol |

| Canonical SMILES | CC1CN(CCN1C(=O)C(C(C)C)N)C(=O)OC(C)(C)C |

| Isomeric SMILES | CC1CN(CCN1C(=O)C@HN)C(=O)OC(C)(C)C |

| PubChem CID | 66567836 |

Spectroscopic and Computational Data

The Standard InChIKey (DZPRERKOHPPYQH-KIYNQFGBSA-N) confirms its unique stereochemical identity. Computational models predict a logP value of ~1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug candidates .

Synthesis and Reaction Pathways

Synthetic Routes

While detailed protocols are proprietary, the synthesis likely involves sequential protection and coupling steps:

-

Piperazine Functionalization: The 3-methylpiperazine core is Boc-protected using di-tert-butyl dicarbonate under basic conditions.

-

Acylation: The (S)-2-amino-3-methylbutanoic acid is activated (e.g., via HOBt/EDCI) and coupled to the piperazine’s secondary amine .

-

Purification: Chromatographic techniques isolate the enantiomerically pure product.

Reaction Optimization

Critical parameters include:

-

Temperature: Reactions are conducted at 0–25°C to prevent racemization of the chiral center.

-

Catalysts: Palladium-based catalysts may facilitate deprotection steps in downstream modifications .

| Parameter | Details |

|---|---|

| GHS Pictograms | ⚠️ (Warning) |

| Precautionary Statements | P264, P280, P305+P351+P338 |

| First Aid Measures | Flush eyes with water; wash skin with soap |

Applications in Pharmaceutical Research

Peptidomimetic Design

The compound’s piperazine scaffold mimics peptide turn structures, enabling its use in protease inhibitor development. For example, derivatives have been explored as:

-

Kinase Inhibitors: The tert-butyl ester enhances solubility in hydrophobic binding pockets .

-

GPCR Ligands: The chiral amino acid side chain mediates selective receptor interactions .

Prodrug Formulations

The Boc group serves as a transient protecting group, enabling controlled release of active metabolites in vivo .

Future Directions and Challenges

Synthetic Improvements

Efforts to streamline synthesis include enzymatic resolution of the (S)-enantiomer and flow chemistry approaches to enhance yield .

Biological Evaluation

While current data focus on structural characterization, in vitro assays are needed to elucidate its pharmacological potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume